![molecular formula C23H23FN2O4S B2658322 N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide CAS No. 451482-73-8](/img/structure/B2658322.png)
N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide” is a complex organic compound. It contains several functional groups including an amide, a sulfamoyl group, and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the sulfamoyl group, and the addition of the methoxy group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfamoyl, and methoxy groups would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other compounds present. The amide, sulfamoyl, and methoxy groups could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research : One study utilized a molecular imaging probe, closely related to the chemical structure of interest, for investigating serotonin 1A (5-HT(1A)) receptors in the brains of Alzheimer's disease patients. This probe, combined with positron emission tomography (PET), allowed for the quantification of 5-HT(1A) receptor densities, revealing significant decreases in patients with Alzheimer's disease compared to controls. This has implications for understanding the pathophysiology of Alzheimer's disease and potentially for developing therapeutic strategies (Kepe et al., 2006).
Bioanalytical Method Development : Another study developed and validated a new bioanalytical method using liquid chromatography-tandem mass spectrometry for quantifying a compound structurally similar to the compound of interest in mouse plasma and blood. This methodological advancement is crucial for pharmacokinetic evaluation in preclinical research (Zalavadia, 2016).
Radioprotective Activity : A related compound's radioprotective activity was examined, demonstrating the significance of fluorine atoms in enhancing radioprotective properties. This research is pivotal in developing radioprotective agents for use in various medical and environmental settings (Vasil'eva & Rozhkov, 1992).
PET Imaging Agents Development : Research has been conducted on developing fluorine-18-labeled 5-HT1A antagonists, which are structurally related to the compound . These agents are used in PET imaging to study serotonin receptors, providing insights into various neurological and psychiatric conditions (Lang et al., 1999).
Chemical Analysis Techniques : A study utilized sulipride, which is structurally related to the compound, as an electroactive material in a PVC-based Zn2+-selective electrode. This highlights the use of such compounds in developing analytical tools for metal ion detection (Saleh & Gaber, 2001).
Fluorescence Enhancement in Analytical Chemistry : Research on Glibenclamide, another structurally similar compound, showed its potential in enhancing erbium (Er) intrinsic fluorescence intensity. This finding is significant for developing sensitive fluorimetric probes for analytical chemistry (Faridbod et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-3-16-4-8-18(9-5-16)26-23(27)21-14-20(12-13-22(21)24)31(28,29)25-15-17-6-10-19(30-2)11-7-17/h4-14,25H,3,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRROGTWAFQTHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

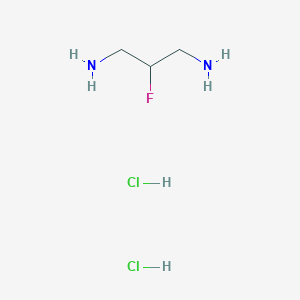



![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)


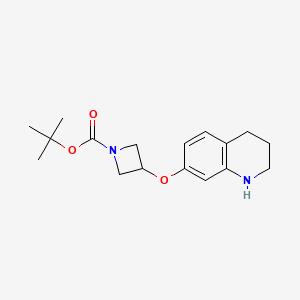
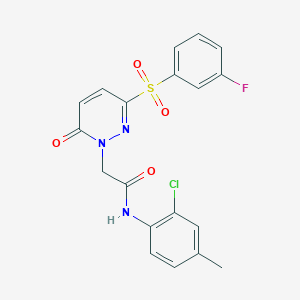
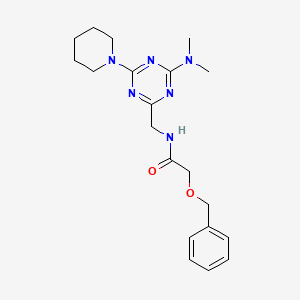
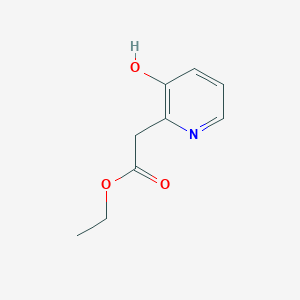
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2658262.png)
